molecular formula C14H10F3N3O3 B2657628 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937605-78-2

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B2657628
CAS No.: 937605-78-2
M. Wt: 325.247
InChI Key: OKNBQYUVEVJJGV-UHFFFAOYSA-N
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Description

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a furyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Cyclopropyl-6-(2-furyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
  • 6-(2-Furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furyl group and the trifluoromethyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3/c1-7-12-8(14(15,16)17)5-9(10-3-2-4-23-10)18-13(12)20(19-7)6-11(21)22/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNBQYUVEVJJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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